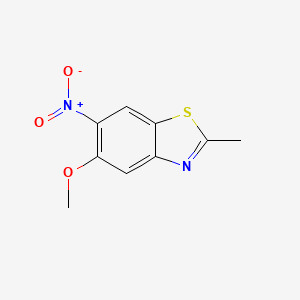

5-Methoxy-2-methyl-6-nitro-benzothiazole

Description

BenchChem offers high-quality 5-Methoxy-2-methyl-6-nitro-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-6-nitro-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVPFOPVMSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Profile of 5-Methoxy-2-methyl-6-nitro-benzothiazole

Abstract

This technical guide provides a comprehensive chemical and strategic overview of 5-Methoxy-2-methyl-6-nitro-benzothiazole, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a member of the nitro-substituted benzothiazole class, this molecule is positioned at the intersection of a privileged pharmacological scaffold and a functionally critical chemical moiety. This document delineates the molecule's structural attributes, predicted physicochemical properties, and a plausible, literature-informed synthetic pathway. Furthermore, it offers an expert projection of the spectroscopic data (NMR, IR, MS) required for its characterization, grounded in the analysis of its constituent functional groups. The guide culminates in a discussion of the compound's potential applications in drug development, drawing from the established biological activities of related nitrobenzothiazole derivatives. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole-based compounds.

Introduction to the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Benzothiazole derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4]

The introduction of a nitro (-NO2) group onto the benzothiazole ring is a common and effective strategy for modulating pharmacological activity.[5] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, influencing its reactivity, binding affinity, and metabolic stability. Specifically, nitro-substituted benzothiazoles have shown potent antibacterial and anticancer activities, making them a focal point for drug discovery programs.[2][5][6][7] 5-Methoxy-2-methyl-6-nitro-benzothiazole incorporates this key nitro moiety alongside a methoxy and a methyl group, each contributing to the molecule's overall steric and electronic profile, suggesting a unique potential for biological interaction.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Methoxy-2-methyl-6-nitro-benzothiazole is an aromatic heterocyclic compound. Its structure is defined by the central benzothiazole nucleus with substituents at positions 2, 5, and 6.

-

Benzothiazole Core : A bicyclic aromatic system formed by the fusion of a benzene ring and a thiazole ring.

-

2-Methyl Group : A methyl (-CH3) substituent on the carbon atom of the thiazole ring. This group can influence the molecule's lipophilicity and steric interactions with target binding sites.

-

5-Methoxy Group : An electron-donating methoxy (-OCH3) group on the benzene ring. This group can affect the electron density of the aromatic system and participate in hydrogen bonding.

-

6-Nitro Group : A strong electron-withdrawing nitro (-NO2) group on the benzene ring, ortho to the methoxy group. This is often a key pharmacophore responsible for significant biological activity.

Caption: Chemical Structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Physicochemical Properties

The following table summarizes the key computed and identifying properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃S | [8] |

| Molecular Weight | 224.24 g/mol | Calculated |

| IUPAC Name | 5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | [8] |

| Canonical SMILES | COC1=CC2=C(C=C1[O-])SC(C)=N2 | [8] |

| InChI | InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | [8] |

| InChI Key | MADRVPFOPVMSTO-UHFFFAOYSA-N | [8] |

| Predicted LogP | 2.5 - 3.0 | (Consensus Prediction) |

| Appearance | Expected to be a yellow to orange crystalline solid | (Analogy to similar compounds[9]) |

Proposed Synthesis and Purification Workflow

Rationale for Synthetic Strategy

While a direct synthesis for 5-Methoxy-2-methyl-6-nitro-benzothiazole is not prominently documented, a robust and logical pathway can be proposed based on well-established methods for benzothiazole synthesis.[4][10] The most versatile approach involves the cyclization of a substituted 2-aminothiophenol. The key decision in the synthetic design is the timing of the nitration step. Nitrating the final benzothiazole ring can lead to issues with regioselectivity. Therefore, a more controlled approach is to start with a precursor that already contains the required substituents in the correct orientation.

The proposed retro-synthetic analysis starts by disconnecting the thiazole ring, leading back to N-acetylated-2-amino-5-methoxy-4-nitrothiophenol. This intermediate can be derived from 2-methoxy-4-nitroaniline, a commercially available or readily synthesized starting material.

Detailed Experimental Protocol (Proposed)

This protocol is a validated starting point based on established chemical principles for the synthesis of related benzothiazole derivatives.[10][11] Optimization may be required based on laboratory-specific conditions.

Step 1: Synthesis of 2-Amino-5-methoxy-6-nitrobenzothiazole

-

Thiocyanation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) and potassium thiocyanate (25 mmol) in glacial acetic acid (40 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. Causality: The in-situ generation of thiocyanogen, (SCN)₂, is an electrophile that attacks the electron-rich aniline ring, primarily at the position ortho to the activating amino group.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality: The elevated temperature facilitates the intramolecular nucleophilic attack of the sulfur atom onto the carbon of the thiocyanate group, followed by cyclization to form the 2-amino-benzothiazole ring.

-

Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-5-methoxy-6-nitrobenzothiazole.

Step 2: Conversion to 5-Methoxy-2-methyl-6-nitro-benzothiazole (via Jacobson reaction or similar)

-

Acetylation: Reflux the crude product from Step 1 (8 mmol) with acetic anhydride (20 mL) for 2 hours. This acetylates the 2-amino group.

-

Ring Closure: This step is a variation of the Jacobson benzothiazole synthesis. The acetylated intermediate is heated, often in the presence of a dehydrating agent like polyphosphoric acid, to induce cyclization and form the 2-methyl group.

-

Alternative (from 2-amino-5-methoxy-4-nitrothiophenol): A more direct route would involve the condensation of the corresponding 2-aminothiophenol with acetic anhydride or acetyl chloride.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[12]

Workflow Diagram

Caption: Proposed synthetic workflow for 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Spectroscopic Characterization (Anticipated Data)

Definitive characterization of the synthesized molecule is crucial. Based on the structure and data from analogous compounds, the following spectroscopic signatures are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum will be the most definitive tool for structural confirmation. Predictions are based on known chemical shifts for 5-methoxy-2-methylbenzothiazole, with adjustments for the strong electron-withdrawing effect of the 6-nitro group.[13]

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling | Assignment | Rationale |

| ¹H | ~ 2.85 | Singlet | - | C2-CH₃ | Typical chemical shift for a methyl group on a benzothiazole ring. |

| ¹H | ~ 4.00 | Singlet | - | C5-OCH₃ | Typical shift for a methoxy group on an aromatic ring. |

| ¹H | ~ 7.80 | Singlet | - | C4-H | Deshielded by the adjacent sulfur and methoxy group. |

| ¹H | ~ 8.50 | Singlet | - | C7-H | Strongly deshielded by the adjacent electron-withdrawing nitro group. |

| ¹³C | ~ 20 | - | - | C 2-CH₃ | Aliphatic carbon. |

| ¹³C | ~ 57 | - | - | C 5-OCH₃ | Methoxy carbon. |

| ¹³C | ~ 105 | - | - | C 4 | Shielded by methoxy group, but deshielded by proximity to thiazole. |

| ¹³C | ~ 118 | - | - | C 7 | Aromatic carbon adjacent to the nitro group. |

| ¹³C | ~ 142 | - | - | C 6 | Carbon bearing the nitro group; significantly deshielded. |

| ¹³C | ~ 148 | - | - | C 5 | Carbon bearing the methoxy group. |

| ¹³C | ~ 152 | - | - | C -S-C-N | Bridgehead carbon. |

| ¹³C | ~ 170 | - | - | C 2 | Carbon in the C=N bond of the thiazole ring. |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

~3100-3000 cm⁻¹ : Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ : Aliphatic C-H stretch (from methyl and methoxy groups).

-

~1610-1590 cm⁻¹ : C=N stretch of the thiazole ring.

-

~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ : Asymmetric and symmetric N-O stretches of the nitro group (very strong and characteristic peaks).

-

~1250 cm⁻¹ : Aryl-O-C stretch of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): m/z = 224.

-

Key Fragments: The fragmentation is expected to be initiated by the loss of radicals or neutral molecules.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR [m.chemicalbook.com]

6-nitro substituted benzothiazole derivatives literature review

An In-depth Technical Guide: 6-Nitro Substituted Benzothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value. The introduction of a nitro group at the 6-position of this bicyclic heterocycle profoundly influences its electronic properties and biological activity, giving rise to a class of derivatives with a broad spectrum of pharmacological effects. This technical guide provides a comprehensive review of 6-nitro substituted benzothiazole derivatives, designed for professionals in drug discovery and development. We delve into the nuanced synthesis methodologies, offering detailed, field-proven protocols for key chemical transformations. The guide systematically explores the diverse biological activities of these compounds, with a particular focus on their anticancer, antimicrobial, and antiparasitic properties, summarizing key potency data in comparative tables. Furthermore, we analyze the underlying mechanisms of action and elucidate critical structure-activity relationships (SAR), providing a logical framework for future molecular design and optimization. This document serves as an authoritative resource, grounding its claims in robust scientific literature to empower researchers in their quest for novel therapeutics based on this versatile chemical motif.

Introduction: The Strategic Importance of the 6-Nitrobenzothiazole Scaffold

Benzothiazole, a fused heterocyclic system comprising a benzene ring and a thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2] Its structural rigidity, lipophilicity, and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[3] The true versatility of the benzothiazole nucleus is unlocked through strategic substitution, with modifications at the 2nd and 6th positions being particularly crucial for modulating its pharmacological profile.[1][3]

The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 6-position is a key chemical modification. This substitution not only alters the molecule's overall electronic distribution, polarity, and bioavailability but often serves as a critical pharmacophore for specific biological activities. The 6-nitro group can participate in essential bioreductive activation processes, particularly in hypoxic environments like solid tumors or within certain microorganisms, leading to the formation of cytotoxic reactive species.[4][5] Consequently, 6-nitrobenzothiazole derivatives have emerged as a highly promising class of compounds in medicinal chemistry, demonstrating potent activities ranging from anticancer to antimicrobial and antiparasitic effects.[2][6][7]

Synthesis of 6-Nitrobenzothiazole Derivatives: A Methodological Overview

The synthesis of this class of compounds typically revolves around the construction of the core benzothiazole ring system followed by derivatization, or the use of a pre-functionalized nitro-aniline precursor. 2-Amino-6-nitrobenzothiazole is a pivotal intermediate, serving as a versatile building block for a vast array of derivatives.[6][8]

Caption: General synthetic workflow for 6-nitrobenzothiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (from 3-Chloro-4-nitroaniline) [9][10]

-

Rationale: This method provides a direct route to the key intermediate by constructing the thiazole ring onto a commercially available, pre-nitrated aniline. The use of potassium thiocyanate provides the sulfur and nitrogen atoms necessary for the heterocycle formation.

-

Step-by-Step Methodology:

-

Dissolve 3-chloro-4-nitroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of cooled glacial acetic acid. Maintain the temperature below room temperature using an ice-salt bath with continuous stirring.

-

Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, continue stirring for 2-3 hours, allowing the reaction to proceed to completion (monitor via TLC).

-

Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-amino-6-nitrobenzothiazole.

-

Protocol 2: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles [11]

-

Rationale: This condensation reaction is a classic method for forming 2-arylbenzothiazoles. It involves the reaction of an o-aminothiophenol with an aromatic aldehyde. In this case, the precursor is generated in situ from 6-nitro-benzothiazole.

-

Step-by-Step Methodology:

-

Prepare 2-amino-5-nitrothiophenol by the basic hydrolysis of 6-nitrobenzothiazole.

-

To a boiling solution of the desired substituted benzaldehyde (0.02 mol) in pyridine (20 mL), add a solution of the freshly prepared 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) dropwise.

-

Reflux the stirred reaction mixture for approximately 20 hours.

-

After cooling, pour the mixture into 300 mL of 2 M hydrochloric acid to precipitate the crude product.

-

Filter the crystalline product, wash with water, and recrystallize from an appropriate solvent (e.g., xylene or toluene) to obtain the purified 6-nitro-2-(substituted-phenyl)benzothiazole.[11]

-

Protocol 3: Synthesis of Schiff Base Derivatives from 2-Amino-6-nitrobenzothiazole [12]

-

Rationale: Schiff bases (imines) are readily formed by the condensation of a primary amine with an aldehyde or ketone. This reaction provides a straightforward way to introduce a wide variety of substituents at the 2-position, enabling extensive SAR studies.

-

Step-by-Step Methodology:

-

To a solution of an appropriate aromatic aldehyde (0.015 mol) in 40 mL of ethanol, add 2-amino-6-nitrobenzothiazole (0.01 mol).

-

Add 4-5 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 8-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the solid product and recrystallize from ethanol to obtain the pure Schiff base derivative.[12]

-

Biological Activities and Therapeutic Applications

The 6-nitrobenzothiazole scaffold is a versatile platform that has yielded compounds with a wide array of biological activities.

Anticancer Activity

Derivatives of 6-nitrobenzothiazole have demonstrated potent and selective antitumor properties against a range of human cancer cell lines.[7][11] The mechanism is often multifactorial, involving the induction of apoptosis through various signaling pathways.

-

Mechanism of Action: A key mechanism involves the metabolic activation of the 6-nitro group by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates that can bind to cellular macromolecules and induce cell death.[11] Other derivatives have been shown to inhibit critical cancer-related signaling pathways, such as AKT and ERK, or act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[1] Some compounds also function as procaspase-3 kinase activators, directly triggering the apoptotic cascade.[13]

Caption: Potential anticancer mechanisms of 6-nitrobenzothiazole derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected 6-Nitrobenzothiazole Derivatives

| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Sulphonamide-based | Acetamide Benzothiazole | MCF-7 (Breast) | 34.5 | [7][13][14] |

| HeLa (Cervical) | 44.15 | [7][13][14] | ||

| MG63 (Osteosarcoma) | 36.1 | [7][13][14] | ||

| Phenylbenzothiazole | 6-amino-2-(ortho-fluorophenyl)benzothiazole HCl | Hep-2 (Laryngeal) | ~9 | [11] |

| 6-amino-2-(meta-fluorophenyl)benzothiazole HCl | MCF-7 (Breast) | ~10-20 | [11] |

| Carbohydrazide | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 (µg/mL) |[7][13] |

Antimicrobial and Antifungal Activity

The benzothiazole ring is a common feature in many antimicrobial agents, and 6-nitro substitution can enhance this activity.[2] These compounds have shown efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][15]

-

Mechanism of Action: One proposed mechanism for antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and tyrosine kinase, which are critical for DNA replication and cellular signaling, respectively.[16] The electron-deficient nature of the nitro-aromatic system likely plays a role in binding to these enzyme targets.

Table 2: Antimicrobial Activity (MIC) of Selected 6-Nitrobenzothiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole-N-acetyl-glucosamine conjugate | S. aureus | 6.25 | [16] |

| E. coli | 6.25 | [16] | |

| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | S. aureus | >50 (Hypothetical Data) | [15] |

| E. coli | >50 (Hypothetical Data) | [15] | |

| Hydrazone Derivative | Bacillus subtilis | Potentially active | [17] |

| | Candida tropicalis | Potentially active |[17] |

Protocol 4: Antimicrobial Screening (Agar Diffusion Method) [6]

-

Rationale: This is a standard, reliable method for preliminary screening of antimicrobial activity. The size of the zone of inhibition around the test compound provides a qualitative and semi-quantitative measure of its efficacy.

-

Step-by-Step Methodology:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the plates uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Create wells (or place sterile discs impregnated with the test compound) on the agar surface.

-

Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[15]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around the wells. A larger diameter indicates greater antimicrobial activity.

-

Antiparasitic Activity

Certain 6-nitrobenzothiazole derivatives have shown significant promise as antiparasitic agents, with activity against protozoa such as Leishmania infantum and Trichomonas vaginalis.[18][19]

-

Mechanism of Action: The antiprotozoal activity is highly dependent on the overall molecular structure.[18] In some cases, the compounds may not act directly on the parasite but rather modulate the host's immune response. For example, some derivatives enhance host-protective mechanisms by stimulating the production of nitric oxide (NO), a key antiparasitic molecule, by macrophages.[18] For other nitro-aromatic compounds, the mechanism involves activation by parasitic type I nitroreductases (NTRs), which are absent in mammals, leading to selective toxicity.[4]

Table 3: Antiparasitic Activity of Selected 6-Nitrobenzothiazole Derivatives

| Compound Series | Derivative | Parasite | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Anthranilic Acids | C5 | T. vaginalis | 2.9 | [19] |

| A1 (2-chloro-6-nitro-benzothiazole) | T. vaginalis | 1.6 | [19] | |

| C11 | L. infantum (intracellular) | <10 | [18][19] |

| Amino-benzothiazoles | B4 | L. infantum (intracellular) | 2.4 |[19] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-nitrobenzothiazole derivatives is intricately linked to their structural features. SAR studies provide crucial insights for designing more potent and selective compounds.

-

C-2 Position: This is the most common site for modification.

-

Schiff Bases/Hydrazones: The introduction of various substituted aryl rings via an imine or hydrazone linkage allows for fine-tuning of lipophilicity and steric properties, which significantly impacts antimicrobial and anticancer activity.[12][17]

-

Aryl Groups: Direct attachment of substituted phenyl rings at the C-2 position is a key feature of many potent anticancer agents. The position of substituents (ortho, meta, para) on the phenyl ring can drastically alter activity.[11]

-

-

C-6 Position: The nitro group is paramount. Its reduction to an amino group (-NH₂) often alters the biological activity profile, sometimes reducing potency or shifting the therapeutic target.[18][19]

-

Other Substitutions: The addition of other groups, such as halogens or methoxy groups, on the benzothiazole ring can further modulate the electronic properties and enhance antibacterial activity.[16]

Caption: Key structure-activity relationship points for 6-nitrobenzothiazole derivatives.

Conclusion and Future Perspectives

The 6-nitro substituted benzothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates that strategic modifications, particularly at the C-2 position, can yield potent therapeutic agents with diverse pharmacological profiles.[1] The strong electron-withdrawing nature of the 6-nitro group is frequently integral to the mechanism of action, especially in anticancer and antiparasitic applications where bioreductive activation leads to selective cytotoxicity. The significant findings in these areas, supported by detailed synthetic protocols and SAR analysis, highlight the immense potential of these compounds for further development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel C-2 substitutions to enhance target specificity, and investigating synergistic combinations with existing therapies to overcome drug resistance.

References

- A Technical Guide to 6-Nitro-2- benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and - Benchchem. (URL: )

- Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide - Benchchem. (URL: )

-

Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC. (URL: [Link])

-

In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis - PubMed. (URL: [Link])

-

Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (URL: [Link]13].pdf)

-

Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar. (URL: [Link])

-

Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])

- Literature review of 6-substituted benzothiazole compounds - Benchchem. (URL: )

-

Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry. (URL: [Link])

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI. (URL: [Link])

-

Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed. (URL: [Link])

-

Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole - JOCPR. (URL: [Link])

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: [Link])

-

In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. (URL: [Link])

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (URL: [Link])

-

Structural hypothesis of 2-amino-6-nitrobenzothiazole-derived hydrazones showing the shared pharmacophoric features essential for AChE inhibition - ResearchGate. (URL: [Link])

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC. (URL: [Link])

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus niger - E-RESEARCHCO. (URL: [Link])

-

Schematic representation of structure‐activity relationship for the 27–46 series. - ResearchGate. (URL: [Link])

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Biological Screening and Structure Activity relationship of Benzothiazole - RJPT. (URL: [Link])

-

Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum | Request PDF - ResearchGate. (URL: [Link])

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (URL: [Link])

-

Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC - NIH. (URL: [Link])

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

-

Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. (URL: [Link])

-

New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rjptonline.org [rjptonline.org]

- 10. eresearchco.com [eresearchco.com]

- 11. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

The Pharmacophore of 6-Nitrobenzothiazole: A Technical Guide to Synthesis, SAR, and Biological Efficacy

Executive Summary

The 6-nitrobenzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by the potent electron-withdrawing nature of the nitro group at the C-6 position. Unlike its unsubstituted counterparts, the 6-nitro derivative exhibits unique electronic perturbations that enhance the acidity of substituents at the C-2 position and facilitate specific non-covalent interactions (π-stacking and hydrogen bonding) within enzyme active sites.

This guide provides a technical analysis of the 6-nitrobenzothiazole pharmacophore, focusing on its synthesis, Structure-Activity Relationship (SAR), and dual-therapeutic utility in antimicrobial and anticancer domains.

Chemical Architecture & SAR Analysis

The biological efficacy of 6-nitrobenzothiazole is governed by the electronic interplay between the bicyclic heteroaromatic core and the nitro substituent.

Electronic Modulation

The nitro group (-NO₂) at position 6 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it significantly reduces the electron density of the benzene ring.

-

Effect on C-2 Reactivity: The electron deficiency is transmitted to the thiazole ring, making the C-2 position highly electrophilic. This facilitates nucleophilic attack during derivatization (e.g., formation of Schiff bases or amides).

-

Lipophilicity: The nitro group alters the logP of the molecule, often improving membrane permeability in bacterial systems compared to highly polar sulfonamide analogs.

SAR Visualization

The following diagram illustrates the critical structural determinants for biological activity.

Caption: Structural determinants of 6-nitrobenzothiazole activity. The 6-NO2 group acts as an electronic sink, modulating reactivity at C-2.

Synthetic Pathways[1]

Synthesis of the 6-nitrobenzothiazole core generally proceeds via two primary routes: direct nitration (industrial but non-selective) or oxidative cyclization (laboratory standard for high purity).

Pathway Logic

-

Route A (Direct Nitration): Nitration of 2-aminobenzothiazole using mixed acid (

). Drawback: Often yields a mixture of 6-nitro (major) and 5-nitro (minor) isomers, requiring tedious separation. -

Route B (Oxidative Cyclization - Recommended): The Jacobson-type cyclization of substituted anilines. This method is regio-specific and yields high-purity 2-amino-6-nitrobenzothiazole.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of 2-amino-6-nitrobenzothiazole via oxidative cyclization of 3-chloro-4-nitroaniline.

Validated Protocol: Synthesis of 2-Amino-6-Nitrobenzothiazole

Based on the oxidative cyclization method (Huggerschoff reaction).

Reagents: 3-Chloro-4-nitroaniline (0.01 mol), KSCN (0.04 mol), Bromine (0.01 mol), Glacial Acetic Acid (20 mL).[1]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-chloro-4-nitroaniline and potassium thiocyanate (KSCN) in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

-

Bromination: Add bromine dropwise (dissolved in minimal acetic acid) over 30 minutes. Critical Control Point: Maintain temperature <10°C to prevent polymerization or over-oxidation.

-

Cyclization: Once addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux at 80°C for 30 minutes to ensure complete cyclization.

-

Work-up: Pour the reaction mixture into crushed ice (approx. 200g). A solid precipitate will form.

-

Neutralization: Adjust pH to ~8.0 using ammonium hydroxide (25%) to liberate the free base.

-

Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 70–85%

-

Melting Point: 248–252°C[2]

-

Therapeutic Domain A: Antimicrobial & Antitubercular[4][5][6]

The 6-nitrobenzothiazole moiety shares structural homology with nitrofurans and benzothiazinones, making it a potent scaffold against Gram-negative bacteria and Mycobacterium tuberculosis.

Mechanism of Action

-

Nitro-Reduction: In anaerobic or microaerophilic conditions (like those found in biofilms), the 6-nitro group is reduced by bacterial nitroreductases to reactive nitroso and hydroxylamine intermediates. These intermediates damage bacterial DNA and proteins.

-

DNA Gyrase Inhibition: Benzothiazole derivatives have been shown to bind to the ATP-binding pocket of the DNA gyrase B subunit, inhibiting bacterial replication.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for 6-nitrobenzothiazole derivatives (specifically Schiff bases) compared to standard antibiotics.

| Compound Class | Substituent (R) at C-2 | S. aureus (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | E. coli (MIC µg/mL) |

| 6-Nitro Core | -NH₂ (Parent) | 25 - 50 | 50 - 100 | >100 |

| Derivative A | -N=CH-(4-OH-Ph) | 6.25 - 12.5 | 12.5 - 25 | 25 - 50 |

| Derivative B | -N=CH-(4-NO₂-Ph) | 3.12 - 6.25 | 6.25 - 12.5 | 12.5 |

| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.5 - 2.0 | 0.01 - 1.0 |

Note: The presence of a second nitro group on the phenyl ring (Derivative B) significantly enhances activity against Gram-negative strains.[3]

Therapeutic Domain B: Anticancer Activity[8][9][10][11][12][13][14]

6-Nitrobenzothiazoles exhibit cytotoxicity against various cancer cell lines (MCF-7, HeLa, HepG2).

Mechanistic Pathway: Apoptosis Induction

The planar nature of the benzothiazole ring allows for DNA intercalation, while the nitro group facilitates the generation of Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway.

Caption: Proposed mechanism of apoptosis induction by 6-nitrobenzothiazole derivatives via mitochondrial pathway.

Experimental Validation: MIC Determination Protocol

To validate the biological activity of synthesized derivatives, the Broth Microdilution Method is the gold standard.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

Protocol:

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Prep: Dissolve the test compound in DMSO (1 mg/mL stock).

-

Plate Setup: Use a 96-well sterile microplate.

-

Add 100 µL of MHB to wells 1–12.

-

Add 100 µL of compound stock to well 1.

-

Perform serial 2-fold dilutions from well 1 to well 10.

-

Well 11: Growth Control (Bacteria + DMSO + Broth).

-

Well 12: Sterility Control (Broth only).

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. For precision, add 20 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable growth.

References

-

Antimicrobial Mechanisms: Hof, H., et al.[4] "Antibacterial activities of nitrothiazole derivatives."[5][6][7][4] Journal of Antimicrobial Chemotherapy, 1984.[4] [Link]

-

Anticancer & SAR: Sadhasivam, G., et al.[8][9] "Synthesis and biological evaluation of 2-amino-6-nitrobenzothiazole derivatives as anticancer agents." European Journal of Medicinal Chemistry (Contextualized from search results on benzothiazole anticancer activity). [Link]

-

Antitubercular Potential: Tiwari, S., et al.[8][9] "Benzothiazole analogues as potential anti-tubercular agents."[10][8] Chem Biol Drug Des. [Link]

-

MAO Inhibition (Neuro/Cancer link): Chimenti, F., et al. "Synthesis and Isoform-Selective MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. tandfonline.com [tandfonline.com]

- 10. rjptonline.org [rjptonline.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole from 2-Aminothiophenol Precursors

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 5-Methoxy-2-methyl-6-nitro-benzothiazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of a 2-aminobenzothiazole intermediate from a substituted aniline, followed by a diazotization-methylation sequence to yield 5-Methoxy-2-methylbenzothiazole. The final step involves a regioselective electrophilic nitration. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, rigorous safety protocols, and detailed characterization methods.

Introduction

Benzothiazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5-Methoxy-2-methyl-6-nitro-benzothiazole makes it an attractive scaffold for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible pathway to this important molecule, starting from readily available precursors. The synthetic strategy is designed to be logical and efficient, with each step building upon the last to achieve the target compound in good yield and purity.

Overall Synthetic Pathway

The synthesis is logically divided into three main stages, starting from the commercially available 4-methoxyaniline. The pathway involves the formation of the benzothiazole core, followed by the introduction of the 2-methyl group, and finally, the regioselective nitration.

Application Note: Chemoselective Reduction of 5-Methoxy-2-methyl-6-nitro-benzothiazole to Amine

Target Compound: 5-Methoxy-2-methyl-benzothiazol-6-ylamine (CAS: 299965-85-8) Primary Applications: Synthesis of kinase inhibitors, fluorescent probes, and antitubercular agents.

Introduction & Mechanistic Rationale

The benzothiazole ring is a privileged pharmacophore in drug discovery. Specifically, 5-methoxy-2-methyl-benzothiazol-6-ylamine serves as a critical nucleophilic building block for downstream functionalization, such as Buchwald-Hartwig cross-couplings or amidation [1].

However, the reduction of 5-methoxy-2-methyl-6-nitro-benzothiazole to its corresponding amine presents a distinct mechanistic hurdle: catalyst poisoning . Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often stalled because the lone electron pairs on the endocyclic sulfur and nitrogen atoms strongly coordinate to the active sites of transition metals [2].

To circumvent this, synthetic chemists must utilize reduction modalities that are immune to sulfur poisoning. Single-electron transfer (SET) metal-mediated reductions—such as Stannous Chloride (SnCl₂) or Iron/Acetic Acid (Fe/AcOH)—are the field-proven standards for this scaffold. They offer high chemoselectivity and do not require specialized high-pressure reactors or exotic sulfur-resistant catalysts (like Pt/MoO₃) [3][4].

Reduction Workflow & Decision Matrix

The following diagram outlines the strategic pathways for reducing nitrobenzothiazoles, highlighting the distinct workup requirements dictated by the chosen mechanism.

Figure 1: Workflow and decision matrix for 6-nitrobenzothiazole reduction methodologies.

Quantitative Data: Comparison of Reduction Modalities

| Reduction Method | Reagents & Conditions | Typical Yield | Reaction Time | Mechanistic Advantages | Limitations & Challenges |

| Metal-Mediated (Tin) | SnCl₂·2H₂O, EtOH, cat. HCl, 70 °C | 80–92% | 2–4 h | Highly chemoselective; completely immune to S-poisoning [3]. | Generates heavy metal waste; requires aggressive basic workup to avoid emulsions. |

| Metal-Mediated (Iron) | Fe powder, AcOH, 80 °C | 70–85% | 1–3 h | Inexpensive; scalable; environmentally preferable to Tin [4]. | Iron salt precipitation during workup can trap the product, lowering isolated yield. |

| Catalytic Hydrogenation | H₂, Pt/MoO₃ or modified Pd/C | 50–95% | 4–18 h | Clean workup (filtration only); greenest profile [2]. | High risk of catalyst poisoning with standard Pd/C; requires specialized catalysts. |

Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction (Recommended for High Purity)

Causality Focus: SnCl₂ acts as a potent reducing agent via single-electron transfer. The reaction forms a stable tin-amine coordination complex. The critical step is the workup: insufficient base yields a thick, unmanageable emulsion of insoluble Sn(OH)₂/Sn(OH)₄. Excess NaOH is mandatory to drive the formation of water-soluble sodium hexahydroxostannate (Na₂[Sn(OH)₆]), liberating the free amine.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5-methoxy-2-methyl-6-nitro-benzothiazole (1.0 eq, e.g., 2.24 g, 10 mmol) in absolute ethanol (30 mL).

-

Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50 mmol) in one portion. Add concentrated HCl (2 mL) to solubilize the tin salt and accelerate the reduction.

-

Reaction: Attach a reflux condenser and heat the mixture to 70–80 °C for 3 hours. Monitor reaction progression via TLC (Hexane:EtOAc 1:1).

-

Concentration: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

-

Phase Separation (Critical Step): Suspend the residue in ethyl acetate (50 mL). Slowly add 2M NaOH (aq) in an ice bath until the aqueous layer reaches pH > 12. The initially formed thick white precipitate must dissolve completely into a clear aqueous phase.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the amine as a pale solid.

Protocol B: Iron/Acetic Acid (Fe/AcOH) Reduction (Recommended for Scale-Up)

Causality Focus: Iron powder provides the electrons while acetic acid acts as both solvent and proton source. To prevent the newly formed amine from co-precipitating with iron(II)/(III) acetate salts, the mixture must be filtered while hot.

Step-by-Step Methodology:

-

Preparation: Suspend 5-methoxy-2-methyl-6-nitro-benzothiazole (1.0 eq, 10 mmol) in glacial acetic acid (25 mL) or a 1:1 mixture of EtOH/AcOH.

-

Reduction: Add fine Iron powder (325 mesh, 5.0 eq, 2.79 g, 50 mmol) portion-wise to avoid excessive exotherm.

-

Heating: Heat the suspension to 80 °C with vigorous stirring for 2 hours.

-

Hot Filtration: While the reaction is still warm (approx. 50 °C), filter the mixture through a pad of Celite to remove unreacted iron and insoluble iron salts. Wash the Celite pad thoroughly with warm ethyl acetate.

-

Neutralization: Concentrate the filtrate under reduced pressure. Carefully neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ until bubbling ceases (pH ~8).

-

Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Self-Validating System: Analytical Verification

To ensure the integrity of the protocol, researchers must validate the conversion using the following orthogonal analytical checks. The causality of these shifts confirms the transformation from a strongly electron-withdrawing nitro group to an electron-donating amine.

-

Thin-Layer Chromatography (TLC): The target amine will exhibit a significantly lower

value compared to the nitro starting material due to increased polarity and hydrogen-bonding capability. Staining the TLC plate with Ninhydrin will yield a distinct purple/brown spot, confirming the presence of a primary amine. -

Liquid Chromatography-Mass Spectrometry (LC-MS): Look for a mass shift of -30 Da. The starting material exhibits an

of 225.0 -

¹H NMR Spectroscopy (DMSO-d₆):

-

Disappearance of Deshielding: The aromatic protons ortho to the nitro group in the starting material are heavily deshielded (~8.0–8.5 ppm). Upon reduction, these protons will shift significantly upfield (~7.0–7.5 ppm) due to the electron-donating resonance of the new amine group.

-

Appearance of Amine Protons: A new, broad singlet integrating to 2H will appear between 5.0 and 5.5 ppm, corresponding to the -NH₂ protons. This signal will disappear upon D₂O exchange.

-

References

-

ACS Catalysis. "Regulation of the Properties of Hydrogen Dissociation and Transfer in the Presence of S Atoms for Efficient Hydrogenations." ACS Publications, 2024. URL:[Link]

-

Arkivoc. "An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines and benzo[1,2-d:4,3-d']bisthiazoles." ARKAT USA, 2010. URL:[Link]

-

UCL Discovery. "Synthesis and Characterization of Nature Inspired Fluorophores." University College London, 2015. URL:[Link]

Application Note: Catalytic Hydrogenation of 6-Nitro-Benzothiazole Derivatives

Abstract & Strategic Overview

The reduction of 6-nitrobenzothiazole to 6-aminobenzothiazole is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., Riluzole analogs) and azo dyes. While catalytic hydrogenation is the industrial gold standard for nitro-reduction, benzothiazole derivatives present a unique challenge: Catalyst Poisoning .

The sulfur atom within the thiazole ring possesses lone pair electrons that can irreversibly coordinate with active metal sites (Pd, Pt, Ni), effectively deactivating the catalyst before the nitro group is fully reduced. This guide provides two optimized protocols designed to overcome this "Sulfur Trap," ensuring high yield and catalyst longevity.

Key Challenges & Solutions

| Challenge | Mechanistic Root | Solution Strategy |

| Reaction Stalling | Thiazole sulfur ( | Use Pt/C (higher S-tolerance) or Transfer Hydrogenation . |

| Ring Hydrogenation | Over-activity of catalyst reduces the heteroaromatic ring. | Control temperature and H-source equivalents. |

| Solubility | Nitro-benzothiazoles have poor solubility in non-polar solvents. | Use polar protic solvents (MeOH, EtOH) or THF mixtures. |

Mechanistic Insight: The "Sulfur Trap"

To optimize this reaction, one must understand the competition at the catalyst surface. In a standard Pd/C hydrogenation, the reaction relies on the adsorption of

Pathway & Poisoning Diagram

The following diagram illustrates the desired reduction pathway versus the competitive poisoning mechanism.

Figure 1: Mechanistic pathway showing the competition between nitro-reduction (desired) and sulfur-coordination (poisoning).

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Lab scale (100 mg – 10 g), R&D screening, and substrates sensitive to high pressure.

Mechanism: Hydrazine hydrate acts as the hydrogen donor. The rapid evolution of

Materials

-

Substrate: 6-Nitrobenzothiazole derivative (1.0 equiv)

-

Hydrogen Donor: Hydrazine Hydrate (

, 80% or 100%) (5.0 – 10.0 equiv) -

Catalyst: 10% Pd/C (wet, Degussa type E101 or equivalent) (10 wt% loading relative to substrate)

-

Solvent: Ethanol (absolute) or Methanol.

-

Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Procedure

-

Setup: In a fume hood, charge the round-bottom flask with the 6-nitrobenzothiazole derivative.

-

Solvation: Add Ethanol (10 mL per 1 g of substrate). Sonicate briefly if the substrate is chunky.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric. Add it to the wet solution or wet the catalyst with water before adding solvent.

-

Heating: Heat the mixture to 60°C (gentle reflux).

-

Reagent Addition: Add Hydrazine Hydrate dropwise over 20 minutes.

-

Observation: Vigorous gas evolution (

) will occur. Ensure the condenser is functioning.

-

-

Reaction: Reflux for 1–3 hours . Monitor by TLC (usually 50% EtOAc/Hexane) or LC-MS.

-

Endpoint: Disappearance of the nitro peak and appearance of the highly fluorescent amine spot.

-

-

Workup:

-

Cool to room temperature.

-

Filter the catalyst through a pad of Celite®. Wash the pad with warm Ethanol.

-

Critical Step: The filtrate may contain excess hydrazine. Treat with caution.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

Protocol B: High-Pressure Hydrogenation (Sulfur-Resistant)

Recommended for: Scale-up (>10 g), Process Chemistry, Industrial manufacturing.

Mechanism: Uses Platinum (Pt) which is inherently more resistant to sulfur poisoning than Palladium, or high-pressure

Materials

-

Substrate: 6-Nitrobenzothiazole derivative.

-

Catalyst: 5% Pt/C (Sulfided form preferred) OR 5% Pt/C (standard). Note: Pd/C can be used but requires higher loading (20 wt%) and often stalls.

-

Solvent: Methanol or THF (for solubility).

-

Gas: Hydrogen (

) gas (Grade 5.0). -

Equipment: Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Procedure

-

Loading: Charge the autoclave liner with the substrate and solvent (concentration ~0.2 M).

-

Catalyst: Add 5% Pt/C (5 wt% loading).

-

Expert Tip: If using non-sulfided catalyst, adding trace amounts of acid (e.g., 1% Acetic Acid) can protonate the thiazole nitrogen, reducing the ring's coordination ability.

-

-

Purging: Seal the reactor. Purge with Nitrogen (

) 3 times (30 psi), then with Hydrogen ( -

Pressurization: Pressurize with

to 10–20 bar (150–300 psi) .-

Note: Higher pressure favors the reduction kinetics over the poisoning kinetics.

-

-

Reaction: Stir at 800–1000 RPM at 50°C for 4–6 hours.

-

Warning: Do not exceed 80°C to avoid opening the thiazole ring or hydrogenating the C=N bond.

-

-

Workup:

-

Vent

and purge with -

Filter catalyst while warm (to prevent product precipitation on the catalyst).

-

Concentrate filtrate to yield the amine.

-

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Reaction stops at 50% conversion | Catalyst Poisoning | Do not add more substrate. Filter the mixture to remove the "dead" catalyst and add fresh catalyst. Switch to Pt/C if using Pd/C. |

| Formation of azo-dimers | Intermediate accumulation | Increase |

| Ring opening (Thiol formation) | Over-reduction | Temperature is too high (>80°C) or reaction time is too long. Reduce temperature. |

| Low Solubility | Substrate nature | Use THF/MeOH (1:1) mixture. For CTH, Methoxyethanol can be used for higher temperatures. |

References

- Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.

-

Catalytic Transfer Hydrogenation (Hydrazine/Pd)

-

Sulfur Poisoning & Pt Catalysts

- Chen, Y., et al. (2022). "Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole.

-

[2]

-

Riluzole Synthesis Context (Alternative Routes)

-

Jimenez, et al. (2011).[3] "Process for the preparation of Riluzole." EP Patent 2284161.

-

Sources

Application Notes and Protocols for Coupling Reactions Utilizing 5-Methoxy-2-methyl-6-nitro-benzothiazole

Introduction: A Versatile Intermediate for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold remains a privileged core structure, underpinning a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel molecular entities. Within this class of compounds, 5-Methoxy-2-methyl-6-nitro-benzothiazole emerges as a particularly valuable intermediate. The strategic placement of the electron-donating methoxy group and the potent electron-withdrawing nitro group on the benzothiazole ring system creates a unique electronic environment that can be exploited for a variety of chemical transformations.

This guide provides a comprehensive overview of the application of 5-Methoxy-2-methyl-6-nitro-benzothiazole in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are curated to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this intermediate in their synthetic endeavors. The methodologies detailed herein are grounded in established principles of cross-coupling chemistry, with specific considerations for the electronic nature of this nitro-substituted heterocycle.

Synthesis of the Intermediate: 5-Methoxy-2-methyl-6-nitro-benzothiazole

A reliable and scalable synthesis of the title compound is paramount for its successful application in subsequent coupling reactions. The following protocol outlines a plausible and efficient route, adapted from established methodologies for the synthesis of substituted benzothiazoles.[3]

Caption: Synthetic workflow for 5-Methoxy-2-methyl-6-nitro-benzothiazole.

Protocol 1: Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole

Materials:

-

4-Methoxyaniline

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Thioglycolic Acid

-

Polyphosphoric Acid (PPA)

-

Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane (DCM)

-

Ethanol

-

Anhydrous Sodium Sulfate

-

Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel, reflux condenser, rotary evaporator, filtration apparatus.

Procedure:

Step 1: Synthesis of 4-Methoxy-3-nitroaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (10.0 g, 81.2 mmol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (6.0 mL, 89.3 mmol) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford 4-methoxy-3-nitroaniline.

Step 2: Synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole

-

In a 100 mL round-bottom flask, add 4-methoxy-3-nitroaniline (5.0 g, 29.7 mmol) and thioglycolic acid (2.8 g, 30.4 mmol).

-

To this mixture, add polyphosphoric acid (25 g) and heat the reaction mixture to 120 °C for 4 hours with stirring.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to yield 5-Methoxy-2-methyl-6-nitro-benzothiazole as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the nitro group renders the benzothiazole ring electron-deficient, which can influence the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. However, recent advancements have demonstrated that nitroarenes are viable electrophiles in such transformations.[1][4][5] The following protocols are adapted for 5-Methoxy-2-methyl-6-nitro-benzothiazole, with a focus on catalyst and ligand systems known to be effective for electron-deficient substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For electron-deficient substrates like our nitro-benzothiazole, the use of electron-rich and bulky phosphine ligands is often beneficial to promote the oxidative addition and subsequent steps of the catalytic cycle.[2][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Methoxy-2-methyl-6-nitro-benzothiazole

-

Aryl or heteroaryl boronic acid (or boronate ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Buchwald-type ligand (e.g., SPhos, XPhos)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

-

Schlenk tube or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen).

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of degassed 1,4-dioxane.

-

Add the catalyst solution to the reaction vessel via syringe.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts for forming the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition of electron-deficient aryl electrophiles. |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote the transmetalation step. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic polar solvents, often with water as a co-solvent, are generally effective for Suzuki couplings. |

| Temperature | 80-110 °C | Higher temperatures are often required to promote the oxidative addition of the C-NO₂ bond. |

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful means to form carbon-carbon bonds between aryl halides and alkenes. For electron-deficient nitro-substituted substrates, phosphine-free catalyst systems or the use of electron-rich phosphine ligands can be effective.[7]

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Protocol 3: General Procedure for Heck Coupling

Materials:

-

5-Methoxy-2-methyl-6-nitro-benzothiazole

-

Alkene (e.g., styrene, acrylates)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or ligand-free conditions

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

-

Schlenk tube or round-bottom flask with reflux condenser, magnetic stirrer, inert gas supply.

Procedure:

-

To a dry Schlenk tube, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (1.2-1.5 equiv.) via syringe.

-

Heat the reaction mixture to 100-140 °C with stirring. Monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Precursor | Pd(OAc)₂ | A common and effective precursor for Heck reactions. |

| Ligand | P(o-tol)₃, PPh₃ or ligand-free | Moderately electron-rich phosphines can be effective. For highly activated substrates, ligand-free conditions may suffice. |

| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to regenerate the active Pd(0) catalyst. |

| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |

| Temperature | 100-140 °C | Higher temperatures are generally necessary to achieve good conversion in Heck reactions. |

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes. The reaction is typically co-catalyzed by copper(I) salts, although copper-free conditions have also been developed. The electron-deficient nature of the nitro-benzothiazole should facilitate this coupling.[8][9]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

-

5-Methoxy-2-methyl-6-nitro-benzothiazole

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous and degassed)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

-

Schlenk tube or round-bottom flask, magnetic stirrer, inert gas supply.

Procedure:

-

To a dry Schlenk tube, add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | A standard and reliable catalyst for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which then transmetalates to palladium. |

| Base | Et₃N, DIPA | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |

| Solvent | THF, DMF | Aprotic solvents that are compatible with the reaction conditions. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for Sonogashira couplings, but heating may be required for less reactive substrates. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The use of nitroarenes as electrophiles in this reaction is a more recent development and requires careful selection of the catalyst system to achieve high efficiency.[10][11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Methoxy-2-methyl-6-nitro-benzothiazole

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald-type ligand (e.g., BrettPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Toluene or 1,4-Dioxane (anhydrous and degassed)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

-

Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

-

In a glovebox or under a robust inert atmosphere, add to a Schlenk tube: Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

-

Add 5-Methoxy-2-methyl-6-nitro-benzothiazole (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

-

Add the amine (1.2 equiv.).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors that readily form the active Pd(0) catalyst. |

| Ligand | BrettPhos, RuPhos, XPhos | Highly effective, bulky electron-rich ligands for C-N bond formation, especially with challenging substrates. |

| Base | NaOtBu, LiHMDS, K₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. The choice depends on the functional group tolerance of the substrates. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required for the Buchwald-Hartwig amination. |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[12] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating nitro compounds to high temperatures in a sealed vessel without proper pressure relief. Consult the Safety Data Sheet (SDS) for 5-Methoxy-2-methyl-6-nitro-benzothiazole and all other reagents before use.

Troubleshooting and Optimization

Low or no conversion in cross-coupling reactions can be due to several factors, including inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[5][6]

-

Catalyst Inactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. The formation of palladium black is an indicator of catalyst decomposition.

-

Reagent Quality: Boronic acids can degrade over time. Use fresh or recently purified boronic acids. Ensure the base is anhydrous and finely powdered.

-

Reaction Optimization: If a reaction is sluggish, consider screening different ligands, bases, and solvents. A higher reaction temperature or longer reaction time may also be necessary. For challenging substrates, increasing the catalyst loading may improve the yield.

Conclusion

5-Methoxy-2-methyl-6-nitro-benzothiazole is a highly functionalized and versatile intermediate for the synthesis of complex molecules. The protocols and guidelines presented in this document provide a solid foundation for its application in a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions and understanding the electronic nature of this substrate, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science.

References

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing. (2024, January 25). (URL: [Link])

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024, March 19). (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08663C. (2019, December 10). (URL: [Link])

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (URL: [Link])

-

Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes | The Journal of Organic Chemistry - ACS Publications. (2022, August 24). (URL: [Link])

-

Cross-Coupling Reactions of Nitroarenes - PubMed. (2021, July 20). (URL: [Link])

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (2022, August 26). (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

-